

2-Amino-4,6-dimethylpyridine-3-carboxamide

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1266787

[Get Quote](#)

Technical Guide: 2-Amino-4,6-dimethylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-4,6-dimethylpyridine-3-carboxamide**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Data

2-Amino-4,6-dimethylpyridine-3-carboxamide is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O	[1]
Molecular Weight	165.19 g/mol	[1]
IUPAC Name	2-amino-4,6-dimethylpyridine-3-carboxamide	[1]
CAS Number	7144-20-9	[1]
Canonical SMILES	CC1=CC(=C(C(=N1)N)C(=O)N)C	
Appearance	Solid (predicted)	
Melting Point	156.5°C	[2]
Boiling Point	268.3±40.0°C at 760 mmHg	[2]

Synthesis Protocol

A potential two-step synthesis route for **2-Amino-4,6-dimethylpyridine-3-carboxamide** can be adapted from established procedures for similar compounds. The proposed pathway involves the formation of an intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile, followed by its hydrolysis to the final carboxamide product.

Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate)

This step is based on the reaction of 3-aminocrotononitrile in acetic acid, as detailed in patent CN111303047A for the synthesis of a related precursor.[\[3\]](#)

Materials:

- 3-Aminocrotononitrile
- Acetic Acid
- Crushed Ice

- Sodium Hydroxide Solution
- Pure Water

Procedure:

- In a suitable reaction vessel, add acetic acid.
- While stirring at 20-25 °C, add 3-aminocrotononitrile in batches.
- After the addition is complete, slowly heat the mixture to 120-130 °C and maintain under reflux with stirring for 2 hours.
- Cool the reaction mixture to 70 °C and concentrate under reduced pressure to remove the acetic acid.
- Slowly add the concentrated solution to crushed ice.
- While stirring, add sodium hydroxide solution dropwise to adjust the pH of the solution to 8-9, which will precipitate a white solid.
- Filter the solid and wash the filter cake with pure water twice.
- Dry the solid to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[3]

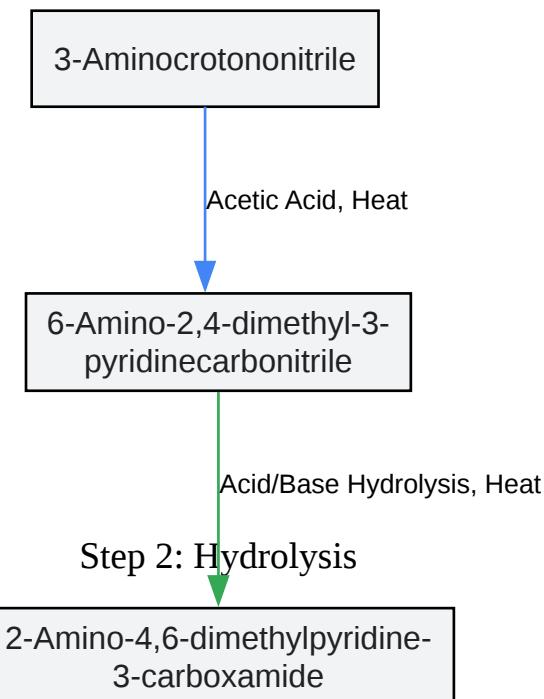
Step 2: Hydrolysis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile to 2-Amino-4,6-dimethylpyridine-3-carboxamide

This step involves the hydrolysis of the nitrile group of the intermediate to a carboxamide group. This is a standard transformation in organic synthesis.

Materials:

- 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile
- Concentrated Sulfuric Acid or a suitable acid/base catalyst

- Water
- Neutralizing agent (e.g., sodium bicarbonate)


Procedure (General):

- Carefully add the intermediate to a solution of concentrated sulfuric acid or another suitable hydrolysis agent.
- Heat the mixture under controlled conditions to facilitate the hydrolysis of the nitrile group. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture and carefully quench it by adding it to ice water.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the desired pH is reached, leading to the precipitation of the product.
- Isolate the solid product by filtration, wash with water, and dry to yield **2-Amino-4,6-dimethylpyridine-3-carboxamide**.
- Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis process described above.

Step 1: Cyclization

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Amino-4,6-dimethylpyridine-3-carboxamide**.

Potential Applications and Research Directions

While specific research on **2-Amino-4,6-dimethylpyridine-3-carboxamide** is limited, derivatives of dimethylpyridine-3-carboxamide have shown promise as inhibitors of matrix metalloproteinase-13 (MMP-13), which is a target in cancer therapy. This suggests that the title compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research could focus on:

- Optimization of the synthesis protocol: Developing a high-yield, scalable, and environmentally friendly synthesis method.
- Biological screening: Evaluating the inhibitory activity of the compound against a panel of kinases and other relevant biological targets.

- Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the structural requirements for biological activity and to improve potency and selectivity.
- Pharmacokinetic profiling: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4,6-dimethylpyridine-3-carboxamide | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Amino-4,6-dimethylpyridine-3-carboxamide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266787#2-amino-4-6-dimethylpyridine-3-carboxamide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com